molecular formula C9H13NO B13950062 [2-(Aminomethyl)-4-methylphenyl]methanol CAS No. 740743-03-7

[2-(Aminomethyl)-4-methylphenyl]methanol

Cat. No.: B13950062
CAS No.: 740743-03-7
M. Wt: 151.21 g/mol
InChI Key: QYYNCGITQYHOHW-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-4-methylphenyl]methanol: is an organic compound with the molecular formula C9H13NO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an aminomethyl group at the 2-position and a methyl group at the 4-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods often involve the use of catalytic hydrogenation processes due to their efficiency and scalability. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Aminomethyl)-4-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form various amines or alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the preparation of polymers and resins.

Biology:

  • Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

Industry:

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-4-methylphenyl]methanol largely depends on its functional groups. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding to molecular targets and its overall reactivity .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

740743-03-7

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[2-(aminomethyl)-4-methylphenyl]methanol

InChI

InChI=1S/C9H13NO/c1-7-2-3-8(6-11)9(4-7)5-10/h2-4,11H,5-6,10H2,1H3

InChI Key

QYYNCGITQYHOHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CO)CN

Origin of Product

United States

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